molecular formula C10H11N3O2 B12081544 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B12081544
M. Wt: 205.21 g/mol
InChI Key: AKVHIGDGWDQCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the cyclization of appropriate precursors such as 3-aminopyridine and hydrazine derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid. The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts such as palladium or copper may be employed to facilitate specific steps in the synthesis, enhancing efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a scaffold for the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug discovery. Studies have indicated potential anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, from electronics to pharmaceuticals .

Mechanism of Action

The mechanism by which 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group in 5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. This modification can enhance its stability, reactivity, and interaction with biological targets, thereby broadening its range of applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-propan-2-yl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5(2)6-3-7-8(10(14)15)12-13-9(7)11-4-6/h3-5H,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

AKVHIGDGWDQCPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(NN=C2N=C1)C(=O)O

Origin of Product

United States

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